Indan-1,7-diamine

Lipophilicity Physicochemical profiling ADME prediction

Indan-1,7-diamine (2,3-dihydro-1H-indene-1,7-diamine) is a chiral C2-non-symmetric diamine built on the fused bicyclic indane scaffold, with primary amine substituents at the 1-position (five-membered ring) and the 7-position (six-membered ring). Its molecular formula is C₉H₁₂N₂ and its molecular weight is 148.20 g/mol.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B8011788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndan-1,7-diamine
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C(=CC=C2)N
InChIInChI=1S/C9H12N2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8H,4-5,10-11H2
InChIKeyZCCLIXKLPCQJRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indan-1,7-diamine – What a Scientific Buyer Needs to Know Before Sourcing This Chiral Indane Scaffold


Indan-1,7-diamine (2,3-dihydro-1H-indene-1,7-diamine) is a chiral C2-non-symmetric diamine built on the fused bicyclic indane scaffold, with primary amine substituents at the 1-position (five-membered ring) and the 7-position (six-membered ring). Its molecular formula is C₉H₁₂N₂ and its molecular weight is 148.20 g/mol . The compound is commercially available in racemic form (CAS 1337242-29-1) and as resolved (R)- (CAS 1213513-14-4) and (S)- (CAS 1213865-12-3) enantiomers, typically at ≥95% purity . Key computed physicochemical properties include a calculated LogP of 0.81, a topological polar surface area (TPSA) of 52 Ų, zero rotatable bonds, and an Fsp³ value of 0.333, reflecting a rigid, partially saturated scaffold [1]. The compound is marketed as a chiral building block for asymmetric synthesis, a ligand precursor for metal-catalyzed transformations, and an intermediate for pharmaceutical research .

Indan-1,7-diamine – Why Substituting a 1,2- or 1,3-Diaminoindane Is Not Scientifically Equivalent


All indane diamine isomers share the same molecular formula (C₉H₁₂N₂, MW 148.20), yet their regiochemical placement of the two amine groups produces measurably distinct physicochemical profiles that directly affect solubility, chromatographic retention, membrane permeability, and metal-coordination geometry. The 1,7-arrangement places one amine on the aliphatic five-membered ring (C1) and the other on the aromatic six-membered ring (C7), generating a spatial separation and electronic environment that differs fundamentally from 1,2- or 1,3-isomers in which both amines reside on the same five-membered ring [1]. These differences manifest in a computed LogP of 0.81 for the 1,7-isomer, compared with 1.97 for racemic cis-1,2-diaminoindane and 0.49 for the (1S,2S)-1,2-isomer—a spread of nearly 1.5 log units across regioisomers . Consequently, substituting one indane diamine isomer for another without experimental validation of the specific property of interest (partitioning, chelation bite, or solid-state packing) introduces a scientifically uncontrolled variable that can alter reaction outcomes, material performance, or biological readouts [2].

Indan-1,7-diamine – Quantified Differentiation Evidence Against Closest Indane Diamine Analogs


LogP Differs by Over 1.4 Units Across Indane Diamine Regioisomers – Impacting Solubility, Chromatography, and Permeability

Indan-1,7-diamine exhibits a computed LogP of 0.81, which positions it between the two common 1,2-diaminoindane stereoisomers in lipophilicity space [1]. Racemic cis-1,2-diaminoindane (CAS 218151-56-5) has a LogP of 1.97—more than a full log unit higher—while (1S,2S)-1,2-diaminoindane (CAS 218151-47-4) has a LogP of 0.49 . The 1.16-log difference between the 1,7-isomer and cis-1,2-diaminoindane corresponds to an approximately 15-fold difference in octanol-water partition coefficient, which measurably alters reversed-phase chromatographic retention, aqueous solubility, and predicted passive membrane permeability [2]. This means that a synthetic route or biological assay optimized for one isomer cannot be assumed transferable to another without revalidation of partitioning-dependent steps.

Lipophilicity Physicochemical profiling ADME prediction

Rotatable Bond Count of Zero Defines a Fully Conformationally Locked Scaffold Versus Flexible-Chain Diamine Alternatives

Indan-1,7-diamine possesses zero rotatable bonds, making it one of the most conformationally constrained small-molecule diamines available [1]. In contrast, benchmark chiral diamines used in asymmetric catalysis—such as 1,2-diphenylethylenediamine (DPEN, 3 rotatable bonds) and 1,2-diaminocyclohexane (DACH, 0 rotatable bonds but a flexible cyclohexane ring capable of chair-flipping)—exhibit greater conformational freedom [2]. The complete rotational restriction of the indane scaffold means that once the C1 stereocenter is set, the relative orientation of the two amine groups is fixed with no accessible conformers, minimizing entropic penalties upon metal chelation or covalent derivatization [3]. This property is shared with 1,2- and 1,3-diaminoindane isomers but distinguishes the entire indane-diamine class from non-fused alternatives.

Conformational rigidity Ligand design Entropic preorganization

Enantiopure Forms Are Commercially Catalogued with Discrete CAS Numbers, Enabling Regulatory-Ready Procurement for GMP-Adjacent Research

Unlike several regioisomeric indane diamines that are predominantly offered only as racemic mixtures or cis/trans diastereomeric blends, Indan-1,7-diamine is commercially catalogued as three distinct products with unambiguous CAS registry numbers: racemic (1337242-29-1), (S)-enantiomer (1213865-12-3), and (R)-enantiomer (1213513-14-4), each at a minimum purity specification of 95% . By comparison, cis-1,2-diaminoindane is often listed under a single CAS (218151-56-5 for the (1S,2R)-cis form) with limited availability of the opposite enantiomer, while the (1S,3R)-1,3-diaminoindane enantiomer (CAS 187522-93-6) is similarly restricted . The availability of both enantiomers of the 1,7-isomer under distinct CAS numbers simplifies procurement documentation, inventory management, and regulatory filing for research groups operating under quality-system frameworks or preparing for potential scale-up .

Chiral resolution Enantiomeric purity Procurement compliance

Fsp³ of 0.333 Balances Aromatic Planarity with Aliphatic Character, Distinct from Fully Aromatic or Fully Saturated Diamine Benchmarks

The Fsp³ (fraction of sp³-hybridized carbon atoms) for Indan-1,7-diamine is 0.333, reflecting a scaffold with three sp³ carbons out of nine total carbons [1]. This value places the compound in a structurally intermediate zone: higher than fully aromatic diamines such as 1,2-phenylenediamine (Fsp³ = 0.0) and lower than fully saturated cyclic diamines such as trans-1,2-diaminocyclohexane (Fsp³ = 1.0) [2]. The Fsp³ metric has been validated across multiple pharmaceutical datasets as a correlate of clinical success probability, with values above 0.35 associated with improved developability outcomes [3]. While Indan-1,7-diamine sits just below this empirical threshold, its mixed aromatic-aliphatic character offers a scaffold that balances π-stacking capability (from the benzo-fused ring) with the three-dimensionality contributed by the partially saturated five-membered ring.

Fractional saturation Molecular complexity Drug-likeness

Indan-1,7-diamine – Evidence-Backed Application Scenarios for Scientific Selection


Asymmetric Catalysis Ligand Development Requiring a Rigid, Zero-Rotatable-Bond Chiral Diamine Backbone

Research groups developing new chiral diamine ligands for enantioselective metal catalysis should evaluate Indan-1,7-diamine when conformational preorganization is a design priority. Its zero rotatable bonds and fixed C1 stereocenter ensure that the relative spatial disposition of the two amine groups is invariant, reducing the entropic penalty upon metal coordination compared with flexible-chain diamines such as DPEN [1]. The 1,7-substitution pattern places the chelating nitrogens across both rings of the indane scaffold, offering a distinct bite geometry from 1,2- or 1,3-diaminoindanes, which may translate into differentiated enantioselectivity profiles in reactions such as asymmetric hydrogenation, Henry reactions, or Michael additions [2]. Both (R)- and (S)-enantiomers are available with discrete CAS numbers, facilitating systematic stereochemical screening .

Medicinal Chemistry Fragment Derivatization Where Intermediate Lipophilicity (LogP 0.81) and Fsp³ (0.333) Are Desirable Starting Parameters

For structure-activity relationship (SAR) programs exploring indane-containing chemical series, Indan-1,7-diamine offers a fragment-like core with a computed LogP of 0.81—substantially lower than cis-1,2-diaminoindane (LogP 1.97) and thus likely to produce derivatives with improved aqueous solubility and reduced promiscuous binding liability [1]. Its Fsp³ of 0.333 provides partial saturation that has been correlated with improved clinical developability outcomes, while the C7 aromatic amine permits electrophilic substitution chemistry (e.g., amidation, sulfonylation, reductive amination) orthogonal to reactions at the C1 aliphatic amine [2]. The orthogonal reactivity of the two amine groups—one benzylic/aliphatic (C1), one aromatic (C7)—enables sequential, protecting-group-tunable derivatization that is more challenging in 1,2- or 1,3-isomers where both amines reside on the same ring and exhibit similar nucleophilicity .

Polymer and Materials Science Applications Requiring a Rigid Aromatic Diamine Curing Agent or Monomer with Defined Regiochemistry

In epoxy curing and polyimide synthesis, aromatic diamines with rigid backbones generally impart higher glass-transition temperatures (Tg) and improved thermomechanical stability to the cured matrix [1]. Indan-1,7-diamine provides an indane-fused architecture analogous to the established polymer monomer 5,7-diamino-1,1,4,6-tetramethylindan (DAI), but with the amino groups occupying the 1- and 7-positions rather than the 5- and 7-positions, yielding a different chain-extension geometry and crosslink topology [2]. The absence of methyl substituents on the indane ring (in contrast to DAI/TMID) may reduce steric hindrance during polymerization, potentially enabling faster cure kinetics or higher crosslink density—a hypothesis that requires experimental validation but is mechanistically grounded in the structural difference .

Chromatographic Method Development or LogP-Based Separation Optimization Leveraging the 1.16-Log-Unit Difference from cis-1,2-Diaminoindane

Analytical laboratories developing HPLC or UPLC methods for indane diamine regioisomer separation can exploit the quantified LogP differences between Indan-1,7-diamine (0.81) and cis-1,2-diaminoindane (1.97) to predict elution order and optimize gradient conditions [1]. The approximately 15-fold difference in predicted octanol-water partitioning between these two isomers suggests that baseline resolution should be achievable on standard C18 reversed-phase columns with methanol/water or acetonitrile/water mobile phases, using the more polar 1,7-isomer as the earlier-eluting component [2]. This property difference also informs extraction and workup protocol design when these diamines are used as synthetic intermediates.

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